molecular formula C6H8N2OS B2628241 1-(5-Amino-3-methylisothiazol-4-yl)ethanone CAS No. 871673-30-2

1-(5-Amino-3-methylisothiazol-4-yl)ethanone

Cat. No. B2628241
M. Wt: 156.2
InChI Key: ZRTVPUDCMVBHEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(5-Amino-3-methylisothiazol-4-yl)ethanone” is a chemical compound with the CAS Number: 871673-30-2. It has a molecular weight of 156.21 . This compound is typically stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The IUPAC name of the compound is 1-(5-amino-3-methyl-4-isothiazolyl)ethanone. The InChI code is 1S/C6H8N2OS/c1-3-5(4(2)9)6(7)10-8-3/h7H2,1-2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Synthesis and Derivative Formation

  • Microwave-assisted Synthesis : The compound has been utilized in microwave-assisted synthesis processes to create various derivatives of thieno[2,3-b]pyridine and 1-(2-aminopyridin-3-yl)ethanone, showcasing its versatility in chemical synthesis and the formation of heterocyclic compounds (Ankati & Biehl, 2010).
  • Antimicrobial Activity : A derivative of the compound, synthesized using 4-chlorophenol, demonstrated potential antimicrobial activity, indicating its relevance in pharmaceutical and medicinal research (Wanjari, 2020).
  • Antiviral Activity : Derivatives formed from the compound have shown potential in antiviral activities, making it a promising candidate in the search for new treatment options against viral infections (Attaby et al., 2006).

Bioactive Compound Synthesis

  • COVID-19 Research : A derivative of the compound was used as a predecessor molecule in the synthesis of molecules aimed at inhibiting the main protease of the Coronavirus, highlighting its contribution to pandemic-related research (Rashdan et al., 2021).
  • Immunosuppressive Properties : Certain derivatives of the compound have shown potent immunosuppressive effects against macrophages and T-lymphocytes, indicating its potential use in developing treatments for autoimmune diseases and in organ transplantation (Abdel‐Aziz et al., 2011).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition : A derivative was identified as a potential corrosion inhibitor for mild steel in a corrosive environment, demonstrating the compound's utility in industrial applications related to material preservation (Jawad et al., 2020).

Catalysis and Green Chemistry

  • Green Chemistry : The compound was involved in the green synthesis of imidazo[2,1-b]thiazole derivatives, emphasizing its role in promoting environmentally friendly chemical processes (Vekariya et al., 2017).

Safety And Hazards

The compound has been classified with the GHS07 pictogram. The signal word is “Warning”. The hazard statement is H302, which means it is harmful if swallowed. The precautionary statements are P264, P270, P301+P312, P330, and P501 . A Material Safety Data Sheet (MSDS) is available for further safety information .

properties

IUPAC Name

1-(5-amino-3-methyl-1,2-thiazol-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-3-5(4(2)9)6(7)10-8-3/h7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTVPUDCMVBHEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1C(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Amino-3-methylisothiazol-4-yl)ethanone

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